(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride
CAS No.: 1431726-92-9
Cat. No.: VC4349307
Molecular Formula: C9H13ClN2
Molecular Weight: 184.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431726-92-9 |
---|---|
Molecular Formula | C9H13ClN2 |
Molecular Weight | 184.67 |
IUPAC Name | (8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride |
Standard InChI | InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1 |
Standard InChI Key | OTQZVPTXGGYAOV-DDWIOCJRSA-N |
SMILES | C1CC(C2=C(C1)C=CC=N2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₉H₁₃ClN₂ and a molar mass of 184.67 g/mol . Its IUPAC name is (8R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride, reflecting the R-configuration at the 8-position, which is critical for its stereochemical interactions in biological systems. The structure comprises a partially hydrogenated quinoline ring system, with the amine group (-NH₂) at the 8-position protonated as a hydrochloride salt .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃ClN₂ | |
Molecular Weight | 184.67 g/mol | |
CAS Number (Hydrochloride) | 1431726-92-9 | |
CAS Number (Free Base) | 369655-84-5 | |
Stereochemistry | R-configuration at C8 |
The stereochemistry is confirmed via asymmetric synthesis methods, such as dynamic kinetic resolution or enantioselective hydrogenation. The Standard InChIKey (OTQZVPTXGGYAOV-DDWIOCJRSA-N) and SMILES (C1CC(C2=C(C1)C=CC=N2)N.Cl) provide unambiguous identifiers for its structure .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride involves multi-step processes emphasizing stereochemical control. A representative route, adapted from patents , includes:
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Oxime Formation: Reacting 5,6-dihydro-3-methyl-7H-quinolin-8-one with hydroxylamine hydrochloride in ethanol/water yields 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline .
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Reduction: The oxime intermediate undergoes reduction using nickel-aluminum alloy in basic ethanol, followed by acidification to isolate the 8-amino derivative as a hydrochloride salt .
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Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the R-configuration at the 8-position.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Oxime Formation | NH₂OH·HCl, NaOH, ethanol/water, reflux | 85–90% |
Reduction | Ni-Al alloy, NaOH, ethanol | 70–75% |
Resolution | Chiral catalysts (e.g., BINAP-Ru) | >95% ee |
Purification and Characterization
The final product is purified via recrystallization from methanol/ether . Analytical techniques such as NMR, HPLC, and X-ray crystallography confirm purity and stereochemistry. The hydrochloride salt’s melting point is reported as 177°C , while the free base has a boiling point of 277.3±28.0°C .
Physicochemical Properties
Derivative | Activity (IC₅₀) | Target |
---|---|---|
8-Thiocarbamoylamino-THQ | 0.12 µM | H+/K+-ATPase |
8-Acetylthiocarbamoylamino | 0.45 µM | Bacterial gyrase |
Applications in Medicinal Chemistry
Anti-Ulcer Agents
The compound’s thiocarbamoyl derivatives, such as 8-benzoylthiocarbamoylamino-3-methyl-THQ, show potent anti-ulcer activity in preclinical models . These agents act by covalently modifying the proton pump in gastric parietal cells.
Intermediate for Chiral Ligands
The amine group serves as a handle for synthesizing chiral ligands used in asymmetric catalysis. For example, Rhodium complexes of this compound facilitate enantioselective hydrogenation of ketones.
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